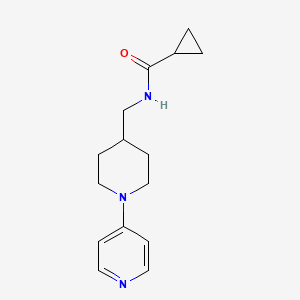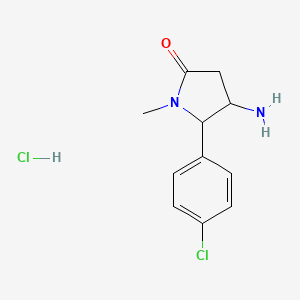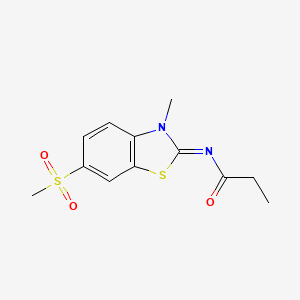![molecular formula C12H9N5 B3007099 5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile CAS No. 551921-60-9](/img/structure/B3007099.png)
5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile, is a derivative of imidazole, which is a versatile heterocycle used in various chemical syntheses. Imidazole derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates can lead to the formation of bi-imidazolones through intramolecular cyclization . Additionally, the conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines has been discussed, highlighting the versatility of imidazole derivatives in synthesizing biologically significant structures . A four-component condensation reaction has been developed to synthesize imidazo[1,2-b]pyrazole derivatives, demonstrating the potential for creating complex molecules from simple precursors . Furthermore, the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole as a reactive intermediate for the synthesis of dihydropurines and purines has been reported .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, providing insights into the molecular conformation and potential reaction mechanisms . The hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied, revealing one-, two-, and three-dimensional structures based on various hydrogen bonding interactions .
Chemical Reactions Analysis
Imidazole derivatives undergo a range of chemical reactions. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols leads to the formation of hexahydropyrazolo[1,5-a]quinazolines, indicating the reactivity of the cyanomethyl group . Triethylamine-catalyzed synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile under solvent-free conditions showcases the potential for green chemistry approaches in synthesizing imidazole derivatives . Additionally, the transformation of thiazolo[3,2-a]pyrimidine derivatives to related fused heterocyclic systems has been explored, along with their biocidal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For instance, the presence of a cyano group can prevent the formation of certain intramolecular hydrogen bonds, affecting the molecule's conformation and stability . The synthesis and crystal structures of various imidazole derivatives have been studied to understand these effects .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole and Pyrimidine Derivatives
5-Amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile is used in the synthesis of various pyrazole and pyrimidine derivatives. Research shows its involvement in forming 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which exhibit significant antibacterial activity (Rahmouni et al., 2014).
Crystal Structure Analysis
The crystal structure of imidazole derivatives, including this compound, has been investigated. These studies focus on understanding the weak intermolecular interactions in the crystal packing of such compounds (Kubicki, 2004).
Antioxidant and Antimicrobial Activities
Synthesis of derivatives of this compound has led to new molecules evaluated for their antioxidant and antimicrobial activities. Some of these synthesized compounds displayed high activity against various bacterial and fungal strains (Bassyouni et al., 2012).
Synthesis of Hexahydropyrazoloquinazolines
The compound is also used in reactions leading to the formation of hexahydropyrazoloquinazolines, a type of chemical structure that has potential applications in various fields of chemistry and pharmacology (Dotsenko et al., 2018).
Sonogashira Reaction Development
It plays a role in the development of the Sonogashira reaction, a type of coupling reaction important in organic synthesis, especially for creating complex molecules (Das, 2017).
Synthesis of Bi-Imidazol-2-Ones
This compound is involved in the synthesis of 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones, demonstrating its significance in creating complex organic molecules (Dias et al., 2002).
Formation of Hybrid Molecules
It has been used to react with other compounds to form hybrid molecules, combining different functional groups and potentially leading to novel properties (Dotsenko et al., 2020).
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it can be inferred that it may affect pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in sm cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.
Action Environment
It’s known that the success of sm cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
5-amino-1-[4-(cyanomethyl)phenyl]imidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c13-6-5-9-1-3-10(4-2-9)17-8-16-11(7-14)12(17)15/h1-4,8H,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDPHBKEXPZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N2C=NC(=C2N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)


![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)




![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)